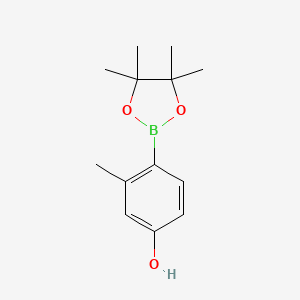

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Vue d'ensemble

Description

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is an organic compound that features a phenol group substituted with a boronic ester

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol typically involves the reaction of 3-methyl-4-hydroxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester. The reaction conditions often include:

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

Temperature: Room temperature to reflux

Catalyst: Acid catalysts like sulfuric acid or Lewis acids like boron trifluoride etherate

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The purification of the product typically involves crystallization or column chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The boronic ester can be reduced to form the corresponding borane.

Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like ethanol or toluene.

Major Products

Oxidation: Quinones

Reduction: Boranes

Substitution: Biaryl compounds

Applications De Recherche Scientifique

Organic Synthesis

Boronic Acid Derivatives

The compound functions as a boronic acid derivative, which is pivotal in cross-coupling reactions such as Suzuki-Miyaura coupling. These reactions are essential for the formation of carbon-carbon bonds in organic synthesis. The presence of the dioxaborolane moiety enhances the stability and reactivity of the boron atom, making it a valuable reagent in synthesizing complex organic molecules .

Case Study: Synthesis of Biologically Active Compounds

Research has demonstrated that derivatives of this compound can be utilized to synthesize various biologically active compounds. For instance, researchers have successfully employed it in the synthesis of anti-cancer agents by facilitating the formation of key intermediates that exhibit cytotoxic properties against cancer cells .

Material Science

Polymer Chemistry

The compound's unique structure allows it to be integrated into polymer matrices to enhance material properties. Its incorporation into polymers can improve thermal stability and mechanical strength. Studies indicate that polymers modified with boronic acid derivatives show enhanced resistance to environmental degradation and improved performance in applications such as coatings and adhesives .

Table: Properties of Boron-Modified Polymers

| Property | Unmodified Polymer | Polymer with 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol |

|---|---|---|

| Thermal Stability | Moderate | High |

| Mechanical Strength | Low | Enhanced |

| Environmental Resistance | Standard | Improved |

Medicinal Chemistry

Drug Development

In medicinal chemistry, the compound is explored for its potential as a pharmacophore in drug design. The boron atom can interact with biological targets through reversible covalent bonding, which is crucial for developing drugs with specific action mechanisms. Studies have shown that compounds containing this structure exhibit promising activity against various diseases .

Case Study: Anticancer Activity

A notable study focused on the anticancer properties of a synthesized analog of this compound. The results indicated significant inhibition of tumor growth in vitro and in vivo models. The mechanism was attributed to the compound's ability to disrupt cellular signaling pathways critical for cancer cell proliferation .

Environmental Applications

Sensing Technologies

The compound has potential applications in environmental sensing technologies due to its ability to form complexes with various metal ions. This property can be harnessed for developing sensors that detect heavy metals in water sources. Research is ongoing to optimize its sensitivity and selectivity for specific ions .

Mécanisme D'action

The mechanism of action of 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol primarily involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating reactions such as cross-coupling. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Uniqueness

Compared to similar compounds, 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the methyl group on the phenol ring can influence the electronic properties and steric interactions, making it a valuable compound in various synthetic applications.

Activité Biologique

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a synthetic compound with potential biological applications. Its unique structure suggests various biological activities that could be explored for therapeutic purposes. This article reviews the existing literature on its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C14H21BO3

- Molecular Weight : 262.11 g/mol

- Purity : ≥95% (varies by supplier)

Synthesis

The synthesis of this compound typically involves the reaction of phenolic compounds with boron-based reagents. The specific synthetic pathways may vary but often include steps such as:

- Formation of the dioxaborolane moiety.

- Coupling with methylated phenolic derivatives.

Anticancer Activity

Research indicates that derivatives of phenolic compounds can exhibit significant anticancer properties. For instance:

- Mechanism : Compounds similar to this compound have shown to inhibit tubulin polymerization and induce apoptosis in cancer cells.

- Case Studies : In studies involving various cancer cell lines (e.g., A549 lung cancer cells), compounds with similar structures demonstrated potent antiproliferative effects with IC50 values in the low micromolar range .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-Methyl Derivative | A549 | 1.6 | Tubulin inhibition |

| Unsubstituted Compound | A549 | >40 | No significant effect |

Antimicrobial Activity

Some studies have suggested that boron-containing compounds can exhibit antimicrobial properties:

- Mechanism : The presence of the dioxaborolane group may enhance the compound's interaction with microbial cell membranes or inhibit essential enzymatic functions.

Toxicity and Safety

While exploring the biological activities of this compound:

- Toxicological Data : Preliminary data indicate that the compound may cause skin irritation and is harmful if ingested .

Research Findings

Recent studies have focused on the structural modifications of similar compounds to enhance their biological efficacy:

- Structural Variations : Modifying substituents on the phenolic ring can significantly affect biological activity. For example, introducing methoxy groups at specific positions has been shown to enhance anticancer potency .

- In Vivo Studies : Limited in vivo studies are available; however, preliminary results suggest potential for therapeutic applications in cancer treatment .

Propriétés

IUPAC Name |

3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO3/c1-9-8-10(15)6-7-11(9)14-16-12(2,3)13(4,5)17-14/h6-8,15H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQELZLCLCNPDMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50726480 | |

| Record name | 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946427-03-8 | |

| Record name | 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.